N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide
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Overview
Description
N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide is a complex organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, anti-inflammatory, and antioxidant properties
Mechanism of Action
Target of Action
It’s known that coumarin derivatives, which this compound is a part of, have been studied for their diverse biological activities . They have shown potential in antitumor , anti-HIV , antibacterial and antifungal , and anti-inflammatory applications.
Mode of Action
Coumarin derivatives are known to interact with various biological targets, leading to changes in cellular processes . The presence of chlorine atoms, which are used as metabolically more stable isosteres, replacing hydrogen atoms, can increase potency, and improve solubility , which could influence the interaction with its targets.
Biochemical Pathways
Coumarin derivatives have been reported to possess strong antioxidant and protective effects against oxidative stress by scavenging reactive oxygen species , suggesting that they may impact oxidative stress pathways.
Pharmacokinetics
The presence of chlorine atoms in the compound can increase potency and improve solubility , which could potentially enhance its bioavailability.
Result of Action
The compound has been synthesized and its in vitro anti-inflammatory activity was evaluated, showing superior activity compared to the standard, ibuprofen .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide typically involves multiple steps, starting with the formation of the coumarin core. One common approach is the Pechmann condensation, where phenols react with β-keto esters in the presence of acid catalysts to form coumarins. Subsequent chlorination and methylation steps are employed to introduce the 6-chloro and 7-methyl groups, respectively.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to minimize environmental impact and improve yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with altered biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for further functionalization and derivatization.
Biology: Biologically, N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine: Medically, this compound has shown potential in anti-inflammatory and antioxidant applications. Its ability to modulate oxidative stress and inflammation makes it a promising candidate for therapeutic use in conditions such as arthritis and cardiovascular diseases.
Industry: In industry, this compound is used in the development of new materials and pharmaceuticals. Its unique chemical properties allow for the creation of innovative products with enhanced performance and stability.
Comparison with Similar Compounds
Warfarin: A well-known anticoagulant coumarin derivative.
Dicoumarol: Another anticoagulant with similar structural features.
Coumarin: The parent compound with various biological activities.
Uniqueness: N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide stands out due to its specific substitution pattern, which enhances its biological activity compared to other coumarin derivatives. Its unique structure allows for targeted interactions with biological molecules, leading to improved efficacy and reduced side effects.
Properties
IUPAC Name |
N-[2-(6-chloro-7-methyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO4/c1-3-18(24)23-20-12-6-4-5-7-16(12)27-21(20)14-10-19(25)26-17-8-11(2)15(22)9-13(14)17/h4-10H,3H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIYNFMWKHVJBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(OC2=CC=CC=C21)C3=CC(=O)OC4=C3C=C(C(=C4)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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